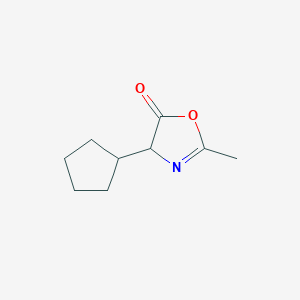![molecular formula C12H14N2O B12879380 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound consists of a pyrrolo[2,3-b]pyridine core with an ethyl group at the 2-position and a propanone group at the 1-position.
Méthodes De Préparation
The synthesis of 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain the desired compound . This reaction typically requires the use of a suitable catalyst and solvent to facilitate the formation of the product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in the progression of several cancers . The compound has demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a valuable lead compound for the development of cancer therapeutics .
Mécanisme D'action
The mechanism of action of 1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and angiogenesis . This inhibition ultimately results in the reduction of tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one can be compared with other pyrrolopyridine derivatives, such as 1-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridine and 1-(1,1-dimethylethyl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and therapeutic potential. The unique combination of the ethyl group and propanone moiety in this compound contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
1-(2-ethylpyrrolo[2,3-b]pyridin-1-yl)propan-1-one |
InChI |
InChI=1S/C12H14N2O/c1-3-10-8-9-6-5-7-13-12(9)14(10)11(15)4-2/h5-8H,3-4H2,1-2H3 |
Clé InChI |
AGOPNLWDSUTWPU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(N1C(=O)CC)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


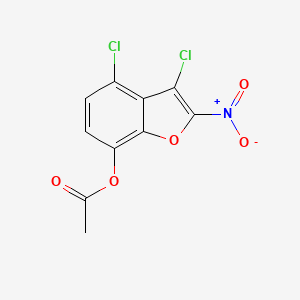
![[3-(1H-Pyrrol-1-yl)phenyl]acetic acid](/img/structure/B12879306.png)
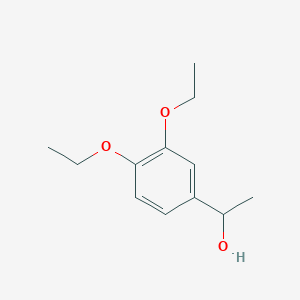
![5-(Ethanesulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxybenzamide](/img/structure/B12879311.png)
![(R)-2'-(Di-m-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12879318.png)

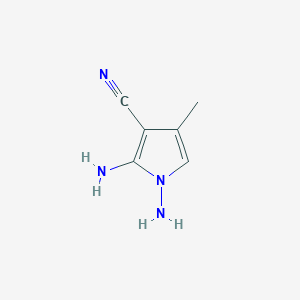
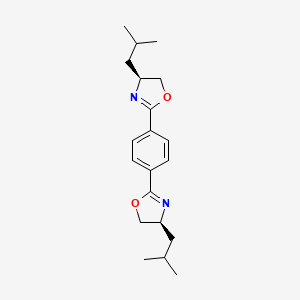
![2-(4-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12879331.png)

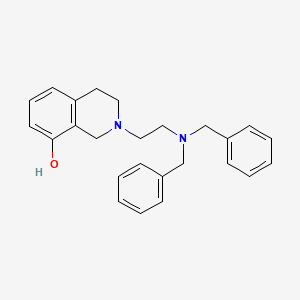
![4-Ethoxybenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12879344.png)
![3-(3-aminobenzo[d]isoxazol-6-yl)-N-cyclopropyl-4-methylbenzamide](/img/structure/B12879352.png)
